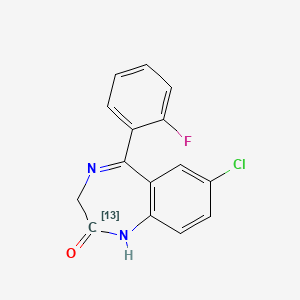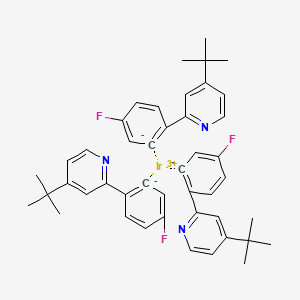
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+): is a complex organometallic compound that features a pyridine ligand substituted with a tert-butyl group and a fluorobenzene moiety, coordinated to an iridium ion in the +3 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the following steps:
Formation of the Pyridine Ligand: The pyridine ligand is synthesized by reacting 4-tert-butylpyridine with 4-fluorobenzene under specific conditions to introduce the fluorobenzene moiety.
Coordination to Iridium: The synthesized ligand is then coordinated to an iridium precursor, such as iridium trichloride, under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反应分析
Types of Reactions
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The iridium center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions and reagents used.
Substitution Reactions: The compound can undergo ligand substitution reactions, where the pyridine or fluorobenzene moieties can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction could produce lower oxidation state species .
科学研究应用
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Materials Science: The compound is explored for its potential in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) involves its interaction with molecular targets through coordination chemistry. The iridium center can form stable complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with proteins and DNA, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine;iridium(3+): This compound has a similar structure but with additional tert-butyl groups on the pyridine ligand.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Another related compound with multiple tert-butyl groups and a terpyridine ligand.
Uniqueness
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to the presence of the fluorobenzene moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in certain applications .
属性
分子式 |
C45H45F3IrN3 |
|---|---|
分子量 |
877.1 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3 |
InChI 键 |
ZYZHMYJZIZLDJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
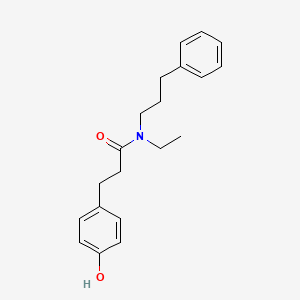
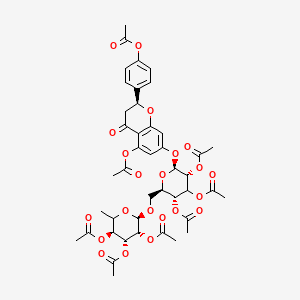
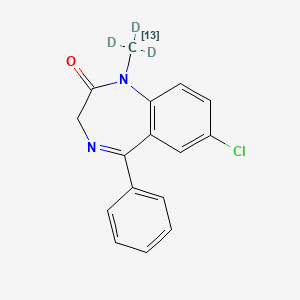
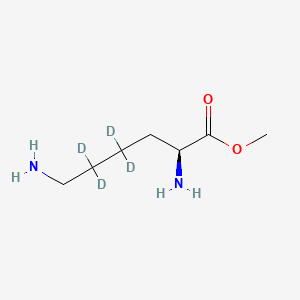

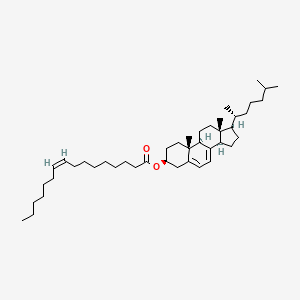

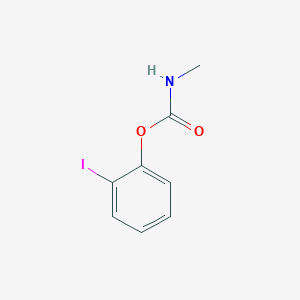
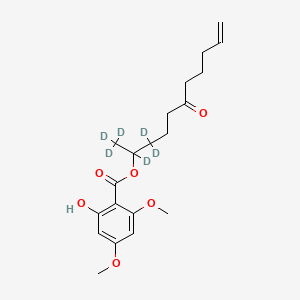
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
